Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in various biochemical interactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
- Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Uniqueness
Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is unique due to its specific structural features, such as the quinazolinone core and the thioether linkage. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
578758-35-7 |
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Molecular Formula |
C21H21N3O4S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-19(26)12-22-18(25)13-29-21-23-17-7-5-4-6-16(17)20(27)24(21)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
InChI Key |
HJHMXJSQZNPPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
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